N-[3-(4-chloro-1H-pyrazol-1-yl)pentyl]-5-cyclopropyl-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PENTYL]-5-CYCLOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties .
Preparation Methods
The synthesis of N3-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PENTYL]-5-CYCLOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. One common method includes the cyclocondensation of hydrazine with a 1,3-diketone . The reaction conditions typically involve the use of a solvent such as ethanol or acetic acid and heating the mixture to reflux. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time .
Chemical Reactions Analysis
N~3~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PENTYL]-5-CYCLOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Scientific Research Applications
N~3~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PENTYL]-5-CYCLOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Pyrazole derivatives are known for their pharmacological activities, and this compound is no exception.
Mechanism of Action
The mechanism of action of N3-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PENTYL]-5-CYCLOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways .
Comparison with Similar Compounds
N~3~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PENTYL]-5-CYCLOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives such as:
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential use as an explosive.
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide: Studied for its antiviral activity against the tobacco mosaic virus.
The uniqueness of N3-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PENTYL]-5-CYCLOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific structural features, which confer distinct biological and chemical properties .
Properties
Molecular Formula |
C15H20ClN5O |
---|---|
Molecular Weight |
321.80 g/mol |
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)pentyl]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H20ClN5O/c1-2-12(21-9-11(16)8-18-21)5-6-17-15(22)14-7-13(19-20-14)10-3-4-10/h7-10,12H,2-6H2,1H3,(H,17,22)(H,19,20) |
InChI Key |
LQZQXCIRKUYEFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNC(=O)C1=NNC(=C1)C2CC2)N3C=C(C=N3)Cl |
Origin of Product |
United States |
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